molecular formula C16H22ClNO5 B5146361 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B5146361
M. Wt: 343.80 g/mol
InChI Key: LKEZNTTZEIMIAC-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine;oxalic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylpyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.

Scientific Research Applications

1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]piperazine: This compound has a similar structure but features a piperazine ring instead of a pyrrolidine ring.

    1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]morpholine: This compound contains a morpholine ring, which may result in different biological activities and properties.

    1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azetidine: This compound has an azetidine ring, which is a four-membered nitrogen-containing heterocycle.

The uniqueness of 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine lies in its specific ring structure and the presence of the chloro and dimethylphenoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.C2H2O4/c1-11-9-13(10-12(2)14(11)15)17-8-7-16-5-3-4-6-16;3-1(4)2(5)6/h9-10H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEZNTTZEIMIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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